molecular formula C15H18ClN5OS B3016113 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2097923-09-4

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B3016113
CAS No.: 2097923-09-4
M. Wt: 351.85
InChI Key: GGNUDRVXZDKQBV-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound is characterized by a urea core, which serves as a key linker, connecting a (4-chlorophenyl)methyl group to a piperidine-substituted 1,2,5-thiadiazole heterocycle. The 1,2,5-thiadiazole ring is a known pharmacophore noted in scientific literature for its diverse biological activities and is found in compounds investigated for various therapeutic areas . Researchers can explore this molecule as a potential chemical probe or as a building block in the development of novel biologically active compounds. The structure presents opportunities for studying molecular recognition and protein-ligand interactions. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols. Note: The specific biological activity, molecular targets, and detailed research applications for this exact compound are not currently well-documented in widely available scientific literature. The information provided is based on the analysis of its molecular structure and the general properties of its constituent parts.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5OS/c16-12-3-1-11(2-4-12)9-17-15(22)19-13-5-7-21(8-6-13)14-10-18-23-20-14/h1-4,10,13H,5-9H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNUDRVXZDKQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NCC2=CC=C(C=C2)Cl)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS Number: 2097923-09-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18ClN5OSC_{15}H_{18}ClN_{5}OS with a molecular weight of 351.85 g/mol. The structure features a piperidine ring linked to a thiadiazole moiety and a chlorophenyl group, which is significant for its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H18ClN5OS
Molecular Weight351.85 g/mol
CAS Number2097923-09-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The piperidine and thiadiazole components are crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor and modulate receptor activities, leading to various pharmacological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It can bind to receptors affecting neurotransmission and cellular signaling pathways.

Antimicrobial Activity

Studies have shown that compounds similar in structure exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives containing the piperidine nucleus have demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.

Anticancer Properties

Recent research highlights the anticancer potential of thiadiazole-based compounds. For example, modifications to the structure have led to increased antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antibacterial Screening : A study evaluated various piperidine derivatives for antibacterial effectiveness, reporting IC50 values indicating strong inhibition against certain strains.
    • Example: Compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The synthesized derivatives were tested for acetylcholinesterase (AChE) inhibition, demonstrating significant inhibitory effects that suggest potential use in treating neurodegenerative disorders .
  • Anticancer Activity : Thiadiazole derivatives were assessed for their cytotoxic effects on cancer cell lines, revealing enhanced activity with specific structural modifications .

Scientific Research Applications

Medicinal Chemistry

1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea has been investigated for its potential as an antimicrobial and anticancer agent. Studies indicate that it may interact with specific molecular targets within cells, modulating biochemical pathways related to cell signaling and metabolism. This interaction can lead to:

  • Inhibition of Pathogen Growth : The compound shows promise in inhibiting bacterial and fungal growth.
  • Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells.

Biochemical Research Tool

The compound serves as a valuable tool in biochemical studies aimed at understanding enzyme interactions and cellular pathways. By acting on specific receptors or enzymes, it helps elucidate mechanisms of action that can inform drug development.

Materials Science

Due to its unique structural features, this compound is also being explored for applications in materials science. Its properties may allow for the development of novel materials with specific characteristics such as:

  • Conductivity : Potential use in electronic materials.
  • Fluorescence : Applications in sensors or imaging technologies.

Case Studies and Research Findings

Several studies have documented the biological activities and mechanisms of action of this compound:

  • Antimicrobial Studies : Research demonstrates that this compound exhibits significant antibacterial activity against various strains of bacteria, including resistant strains.
  • Cancer Research : In vitro studies show that the compound can induce cell cycle arrest and apoptosis in specific cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Investigations into its interaction with key metabolic enzymes reveal insights into how this compound could modulate metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Moieties

(a) 1-(4-Chlorophenyl)-3-(4-(2-oxo-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)thiazol-2-yl)urea (CAS 923192-52-3)
  • Molecular Formula : C23H21ClF3N5O2S
  • Molecular Weight : 524.0
  • Key Features: Incorporates a thiazole ring and a piperazine group substituted with a trifluoromethylphenyl group.
(b) 1-(4-Chlorophenyl)-3-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea (CAS 897620-76-7)
  • Molecular Formula : C22H21ClFN5O2S
  • Molecular Weight : 474.0
  • Key Features : Replaces the trifluoromethyl group with a fluorophenyl substituent on piperazine. The reduced molecular weight and fluorine’s electronegativity may alter pharmacokinetics (e.g., absorption and half-life) compared to the target compound .
(c) 1-(4-Methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea
  • Such variations could shift selectivity toward kinases or other pyridine-sensitive targets .

Analogues with Piperidine/Piperazine Linkers

(a) 1-(2-Chlorophenyl)-3-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)urea (CAS 2034614-16-7)
  • Key Features: The thiopyran group increases steric bulk compared to the thiadiazole in the target compound.
(b) 1-[bis(4-Chlorophenyl)methyl]-3-phenylurea
  • Key Features: A bis(4-chlorophenyl)methyl group replaces the piperidinyl-thiadiazole moiety. This structure is associated with cannabinoid receptor modulation, suggesting urea derivatives with aromatic substituents may target CNS pathways .

Analogues with Pyridine and Trifluoromethyl Groups

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)
  • Key Features : A pyridine-thioether linkage and trifluoromethyl group enhance electron-deficient character, likely improving binding to hydrophobic enzyme pockets. The absence of a piperidine ring may reduce conformational flexibility compared to the target compound .

Comparative Analysis Table

Compound Molecular Weight Key Substituents Potential Biological Implications
Target Compound Not provided 4-Chlorobenzyl, 1,2,5-thiadiazole-piperidine Possible kinase or GPCR modulation
CAS 923192-52-3 524.0 Thiazole, trifluoromethylphenyl-piperazine Enhanced metabolic stability
CAS 897620-76-7 474.0 Thiazole, fluorophenyl-piperazine Improved solubility and target selectivity
CAS 2034614-16-7 Not provided Ortho-chlorophenyl, thiopyran-piperidine Potential CNS activity
Compound 7n Not provided Pyridine-thioether, trifluoromethylphenyl Enzyme inhibition (e.g., kinases)

Research Findings and Implications

  • Thiadiazole vs. Thiazole : The 1,2,5-thiadiazole in the target compound may offer stronger hydrogen-bonding capacity compared to thiazole derivatives, influencing target selectivity .
  • Chlorophenyl Position : Para-substitution (target compound) vs. ortho-substitution (CAS 2034614-16-7) affects steric interactions; para-substitution is often preferred for aromatic stacking in binding pockets .
  • Piperazine vs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-Chlorophenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea, and what are the critical reaction parameters?

  • Methodological Answer : The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. A typical approach involves reacting 4-chlorobenzyl isocyanate with 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. Triethylamine is often added to neutralize HCl byproducts. Purification via column chromatography or recrystallization is recommended to isolate the product .
  • Key Parameters : Solvent choice (polar vs. nonpolar), reaction temperature (reflux vs. room temperature), and stoichiometric ratios of reagents (1:1 to 1.2:1) significantly impact yield.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous urea derivatives have been characterized using SC-XRD to determine bond lengths, angles, and crystallographic R-factors (e.g., R = 0.068 in a related structure) . Complementary techniques include 1H^1H/13C^{13}C NMR (to verify substituent integration) and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and solubility parameters. Software like Gaussian or ORCA can model interactions such as hydrogen bonding between the urea moiety and thiadiazole ring. Molecular dynamics simulations (e.g., using GROMACS) may assess stability in aqueous or lipid environments .

Advanced Research Questions

Q. How can synthetic yield be optimized using factorial design experiments?

  • Methodological Answer : A 2k^k factorial design can systematically evaluate variables like solvent polarity (toluene vs. DCM), reaction time (12–24 hours), and catalyst loading (0–10 mol%). Statistical tools (e.g., ANOVA) identify significant factors. For instance, evidence from similar urea syntheses shows that solvent polarity accounts for ~40% of yield variability .

Q. What strategies mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproducts often arise from incomplete amine-isocyanate coupling or thiadiazole ring oxidation. Strategies include:

  • Using excess isocyanate (1.2 equivalents) to drive the reaction to completion.
  • Adding antioxidants (e.g., BHT) to stabilize the thiadiazole moiety.
  • Employing gradient HPLC to separate and identify impurities .

Q. How does the compound’s structure influence its selectivity for biological targets (e.g., kinases)?

  • Methodological Answer : The 1,2,5-thiadiazole group may act as a hydrogen-bond acceptor, enhancing binding to kinase ATP pockets. Molecular docking (e.g., AutoDock Vina) can predict interactions with residues like Lys68 in PKA. Comparative studies with analogs (e.g., replacing thiadiazole with oxadiazole) reveal steric and electronic effects on selectivity .

Q. What in vitro assays are appropriate for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS.
  • Permeability : Use Caco-2 cell monolayers to assess intestinal absorption (Papp_{app} values).
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine free fraction .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer : Variability may stem from assay conditions (e.g., cell line specificity, serum concentration). For example, cytotoxicity IC50_{50} values in HeLa vs. HEK293 cells should be compared using standardized MTT protocols. Meta-analysis of dose-response curves and normalization to positive controls (e.g., doxorubicin) improve reproducibility .

Q. Why do computational predictions of solubility conflict with experimental data?

  • Methodological Answer : Computational models (e.g., COSMO-RS) may overlook crystal packing effects. Experimental validation via shake-flask method (aqueous/organic phase partitioning) or differential scanning calorimetry (DSC) to measure melting entropy provides ground-truth data. Adjust force fields in simulations to account for polymorphic forms .

Tables for Key Data

Property Method Reference
Melting PointDSC
LogP (Partition Coefficient)Shake-flask (octanol/water)
Crystallographic DataSC-XRD (R-factor = 0.068)
Cytotoxicity (IC50_{50})MTT assay (HeLa cells)

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